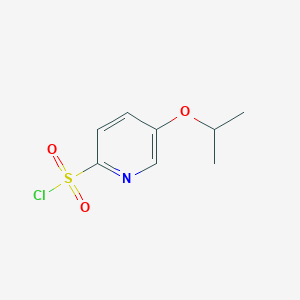5-Isopropoxypyridine-2-sulfonyl chloride
CAS No.:
Cat. No.: VC20503890
Molecular Formula: C8H10ClNO3S
Molecular Weight: 235.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10ClNO3S |
|---|---|
| Molecular Weight | 235.69 g/mol |
| IUPAC Name | 5-propan-2-yloxypyridine-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3 |
| Standard InChI Key | REYKXDAPRKRGIR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
5-Isopropoxypyridine-2-sulfonyl chloride belongs to the class of heteroaromatic sulfonyl chlorides, characterized by a pyridine ring substituted with an isopropoxy group at the 5-position and a sulfonyl chloride moiety at the 2-position. Its molecular formula is theorized as , with a molecular weight of approximately 235.69 g/mol. The isopropoxy group () enhances steric bulk and lipophilicity compared to simpler pyridine sulfonyl chlorides, potentially influencing its reactivity in nucleophilic substitution reactions .
Table 1: Comparative Properties of Pyridine Sulfonyl Chloride Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Pyridine-2-sulfonyl chloride | 66715-65-9 | C₅H₄ClNO₂S | 177.61 | None |
| 5-Bromo-pyridine-2-sulfonyl chloride | 24367-66-6 | C₅H₃BrClNO₂S | 256.51 | Bromine at 5-position |
| 5-Isopropyl-pyridine-2-sulfonyl chloride | 180031-03-2 | C₈H₁₀ClNO₂S | 219.69 | Isopropyl at 5-position |
| 5-Isopropoxypyridine-2-sulfonyl chloride | Not available | C₈H₁₀ClNO₃S | 235.69 | Isopropoxy at 5-position |
The electronic effects of the isopropoxy group may modulate the electrophilicity of the sulfonyl chloride group, altering its reactivity in comparison to unsubstituted or halogenated analogs .
Synthesis and Reaction Mechanisms
Synthetic Routes
While no explicit synthesis of 5-isopropoxypyridine-2-sulfonyl chloride is documented, its production can be inferred from methods used for analogous compounds:
-
Sulfonation and Chlorination:
-
Pyridine derivatives are first sulfonated at the 2-position using sulfuric acid or sulfur trioxide, followed by chlorination with reagents like phosphorus pentachloride () or thionyl chloride () . For 5-isopropoxypyridine, this would require prior introduction of the isopropoxy group via nucleophilic aromatic substitution or Ullmann coupling.
-
Example: A modified procedure from Patent WO2016204096A1 involves reacting pyridine-3-sulfonic acid with under controlled conditions to minimize byproducts. Adapting this to 5-isopropoxypyridine-2-sulfonic acid could yield the target compound.
-
-
Direct Functionalization:
Optimization Challenges
-
Byproduct Formation: Excessive chlorinating agents (e.g., ) can lead to undesired substitutions, such as chloro-group incorporation at the pyridine ring’s 5-position, as observed in pyridine-3-sulfonyl chloride synthesis .
-
Purification: Reverse-phase HPLC or fractional distillation under reduced pressure is critical for isolating high-purity product, given the compound’s sensitivity to hydrolysis .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediate
Sulfonyl chlorides are pivotal in constructing sulfonamide-based drugs. For example:
-
Pyridine-2-sulfonyl chloride derivatives serve as intermediates in antitumor and antibacterial agents . The isopropoxy group in 5-isopropoxypyridine-2-sulfonyl chloride could enhance membrane permeability or target binding in protease inhibitors.
-
Case Study: A patent describes chloropyridine sulfonyl chlorides as precursors to herbicides. The isopropoxy variant may similarly contribute to agrochemicals with improved environmental stability.
Material Science
-
Sulfonyl chlorides participate in polymerization reactions, forming sulfonated polymers for ion-exchange membranes or coatings . The bulkier isopropoxy group might reduce crystallinity, enhancing material flexibility.
Table 2: Industrial Applications of Pyridine Sulfonyl Chlorides
Future Directions and Research Gaps
-
Synthetic Methodology: Developing catalytic, asymmetric routes to 5-isopropoxypyridine-2-sulfonyl chloride could enable access to enantiomerically pure sulfonamides for chiral drug synthesis.
-
Biological Profiling: Computational studies (e.g., molecular docking) may predict its efficacy in targeting enzymes like carbonic anhydrase or HIV protease.
-
Green Chemistry: Exploring solvent-free chlorination or biocatalytic sulfonation could reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume